molecular formula C18H17ClN4O4S2 B2598612 N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide CAS No. 851979-15-2

N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide

Cat. No. B2598612
CAS RN: 851979-15-2
M. Wt: 452.93
InChI Key: BOYJHAWYIQHERK-UHFFFAOYSA-N
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Description

N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide, also known as CBT-MBH, is a chemical compound with potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Anticonvulsant Agents

One study reports on the synthesis of benzothiazole derivatives, including N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides and N-(6-chlorobenzothiazol-2-yl)-2-(substituted-benzylidene)hydrazinecarbothioamides. These compounds, characterized by morpholino derivatives, showed promising anticonvulsant activity in vivo. The study also explored in silico drug-likeness and pharmacophore measurements to match these compounds with established anticonvulsant agents, suggesting a potential application in the development of new anticonvulsant drugs (Amir, Asif, Ali, & Hassan, 2011).

Anticancer Activity

Another study focused on a quinazoline derivative, 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline (NTCHMTQ), highlighting its effectiveness against the human tumor cell line HeLa. The study demonstrated the cytotoxic/antiproliferative activity of NTCHMTQ, showing potential as an anticancer agent. The interaction with DNA was also investigated, although no damage was observed under in vitro conditions (Ovádeková, Jantová, Theiszová, & Labuda, 2005).

Antimycobacterial and Antitubercular Activity

A series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis, including drug-resistant strains. This suggests their potential use in treating tuberculosis. Quantitative structure-activity relationship (QSAR) analysis helped to correlate physicochemical properties with antimycobacterial activity, providing insights for further drug development (Raparti, Chitre, Bothara, Kumar, Dangre, Khachane, Gore, & Deshmane, 2009).

properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4S2/c19-14-2-1-3-15-16(14)20-18(28-15)22-21-17(24)12-4-6-13(7-5-12)29(25,26)23-8-10-27-11-9-23/h1-7H,8-11H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYJHAWYIQHERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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